molecular formula C9H18N2O4 B14690262 1,3-Propanediol, 2-butyl-, dicarbamate CAS No. 25451-12-1

1,3-Propanediol, 2-butyl-, dicarbamate

Cat. No.: B14690262
CAS No.: 25451-12-1
M. Wt: 218.25 g/mol
InChI Key: XYVDBMJJKIAKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-butyl-, dicarbamate involves the reaction of 1,3-propanediol with butyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-butyl-, dicarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-Propanediol, 2-butyl-, dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-butyl-, dicarbamate involves its interaction with the central nervous system. It acts on the brain stem vasomotor centers to produce a hypotensive effect. This action is achieved by reducing vascular peripheral resistance without altering cardiac output .

Properties

CAS No.

25451-12-1

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

2-(carbamoyloxymethyl)hexyl carbamate

InChI

InChI=1S/C9H18N2O4/c1-2-3-4-7(5-14-8(10)12)6-15-9(11)13/h7H,2-6H2,1H3,(H2,10,12)(H2,11,13)

InChI Key

XYVDBMJJKIAKIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC(=O)N)COC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.